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Compound of Interest

Compound Name: Maltooctaose

Cat. No.: B3042742 Get Quote

Maltooctaose, a linear oligosaccharide, is a key molecule in carbohydrate research and holds

significance in the fields of biochemistry and food science. This guide provides an in-depth

analysis of its structure, the experimental protocols used for its characterization, and

quantitative data for researchers, scientists, and drug development professionals.

Core Structure of Maltooctaose
Maltooctaose is a homooligosaccharide composed of eight D-glucose monomeric units. These

units are linked in a linear fashion by α-1,4 glycosidic bonds. The "α" designation refers to the

stereochemistry at the anomeric carbon (C1), where the glycosidic bond is in the axial position.

The "1,4" designation indicates that the linkage occurs between the C1 of one glucose unit and

the hydroxyl group at the C4 position of the adjacent glucose unit.[1][2] The chemical formula

for maltooctaose is C48H82O41, and its molecular weight is approximately 1315.14 g/mol .[3]

The conformation of the α-1,4 glycosidic bond is a critical determinant of the overall three-

dimensional structure of maltooctaose. This conformation is primarily described by two

dihedral angles: phi (φ) and psi (ψ). The phi angle is defined by the atoms O5'-C1'-O4-C4, and

the psi angle is defined by C1'-O4-C4-C5. These angles dictate the relative orientation of the

linked glucose residues.

Quantitative Structural Data
The following table summarizes key physicochemical and structural properties of

maltooctaose.
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Property Value Reference

Molecular Formula C48H82O41 [3]

Molecular Weight 1315.14 g/mol [3]

CAS Number 6156-84-9 [1]

Monosaccharide Unit D-glucose [1]

Glycosidic Linkage α-1,4 [1][2]

Precise, experimentally determined bond lengths and angles for the glycosidic linkage in free

maltooctaose are not readily available due to the challenges in crystallizing oligosaccharides.

However, data from related α-1,4-linked glucans and computational models provide valuable

estimates.

Experimental Protocols for Structural Elucidation
The determination of the intricate structure of maltooctaose relies on a combination of

sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure

and conformation of oligosaccharides in solution.[4]

Detailed Protocol for NMR Analysis of Maltooctaose:

Sample Preparation:

Dissolve a high-purity sample of maltooctaose (typically 1-5 mg) in 0.5 mL of deuterium

oxide (D2O).

Lyophilize the sample two to three times with D2O to exchange all labile protons with

deuterium.

Finally, dissolve the sample in 100% D2O for the NMR measurement.
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1D ¹H NMR Spectroscopy:

Acquire a one-dimensional proton NMR spectrum to assess the sample's purity and to

observe the anomeric proton signals, which typically resonate in a distinct region of the

spectrum (around 4.5-5.5 ppm). The coupling constants (³J(H1,H2)) of these signals

provide initial information about the anomeric configuration (α or β).

2D Homonuclear Correlation Spectroscopy (COSY):

Perform a COSY experiment to establish proton-proton correlations within each glucose

residue. This allows for the sequential assignment of protons starting from the anomeric

proton (H1).

2D Total Correlation Spectroscopy (TOCSY):

A TOCSY experiment is used to identify all protons belonging to a single glucose spin

system, even those not directly coupled. This is particularly useful for overcoming signal

overlap.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

The HSQC experiment correlates each proton with its directly attached carbon atom. This

allows for the assignment of the carbon signals based on the already assigned proton

signals.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

HMBC is crucial for determining the glycosidic linkages. It reveals long-range correlations

between protons and carbons (typically over two to three bonds). A key correlation will be

observed between the anomeric proton (H1) of one glucose residue and the carbon at the

linkage position (C4) of the adjacent residue, confirming the 1,4-linkage.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect

Spectroscopy (ROESY):

These experiments provide information about through-space proton-proton proximities.

For maltooctaose, a NOE or ROE between the anomeric proton (H1) of one residue and
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the H4 proton of the adjacent residue is characteristic of a 1,4-linkage and can be used to

determine the glycosidic torsion angles (φ and ψ).

X-ray Crystallography
X-ray crystallography can provide a precise three-dimensional structure of a molecule in its

crystalline state. However, obtaining single crystals of sufficient quality for oligosaccharides like

maltooctaose is notoriously challenging due to their conformational flexibility. Often,

crystallographic data is obtained for oligosaccharides in complex with proteins.

General Protocol for Crystallization of a Maltooctaose-Protein Complex:

Protein Purification: The protein of interest is expressed and purified to a high degree of

homogeneity.

Complex Formation: The purified protein is incubated with an excess of maltooctaose to

form the protein-ligand complex.

Crystallization Screening: The protein-maltooctaose complex is subjected to a wide range

of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.

This involves varying parameters such as pH, temperature, precipitant type, and

concentration.

Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized

to improve crystal size and quality.

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam,

typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

Structure Determination: The diffraction data is processed to determine the electron density

map of the crystal. The molecular model of the protein-maltooctaose complex is then built

into this map and refined to yield the final atomic coordinates.

Visualizations of Structure and Workflow
To further illustrate the structure of maltooctaose and the experimental logic, the following

diagrams are provided.
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Caption: Linear structure of maltooctaose showing the α-1,4 glycosidic linkages.
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Caption: Experimental workflow for the structural elucidation of maltooctaose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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